molecular formula C15H22O4 B1208696 Isoavenaciolide CAS No. 33644-09-6

Isoavenaciolide

Cat. No.: B1208696
CAS No.: 33644-09-6
M. Wt: 266.33 g/mol
InChI Key: GSTQYRQXFPSWSH-YNEHKIRRSA-N
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Description

Isoavenaciolide is a member of the α-methylene-bis(butyrolactones) family of natural products. It is isolated from the fermentation broth of Aspergillus and Penicillium species. This secondary metabolite exhibits a broad spectrum of antibacterial and antifungal properties and inhibits vaccinia H1 related phosphatase activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of isoavenaciolide can be achieved through various methods. One enantioselective approach starts from 1-undecyn-3-ol. The synthesis involves the preparation of a chiral 4-silyloxy-2-alkenylborane by hydroboration of a protected 2,3-allenol, followed by stereoselective addition to 2-thiophenecarboxaldehyde . Another method involves the use of tungsten-π-allyl complexes, where the key step is intramolecular alkoxycarbonylation of tungsten-η1-propargyl complexes .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: Isoavenaciolide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Isoavenaciolide has several scientific research applications due to its biological activity and unique chemical structure:

    Chemistry: It serves as a model compound for studying enantioselective synthesis and reaction mechanisms.

    Biology: this compound’s antibacterial and antifungal properties make it a valuable compound for studying microbial inhibition and resistance mechanisms.

    Medicine: Its ability to inhibit vaccinia H1 related phosphatase activity suggests potential therapeutic applications in treating infections and diseases involving this enzyme.

    Industry: this compound can be used in the development of new antibiotics and antifungal agents.

Mechanism of Action

Isoavenaciolide is similar to other α-methylene-bis(butyrolactones) such as avenaciolide and ethisolide. These compounds share a similar bislactone skeleton and exhibit comparable biological activities. this compound is unique due to its specific enantioselective synthesis routes and its potent inhibition of vaccinia H1 related phosphatase activity .

Comparison with Similar Compounds

  • Avenaciolide
  • Ethisolide

Isoavenaciolide stands out among these compounds due to its distinct synthetic pathways and significant biological activity.

Properties

IUPAC Name

(3aR,4S,6aR)-3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-3-4-5-6-7-8-9-11-12-10(2)14(16)19-13(12)15(17)18-11/h11-13H,2-9H2,1H3/t11-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTQYRQXFPSWSH-YNEHKIRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1C2C(C(=O)O1)OC(=O)C2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@H]1[C@@H]2[C@H](C(=O)O1)OC(=O)C2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33644-09-6
Record name Isoavenaciolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033644096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOAVENACIOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT51OL26QZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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